![molecular formula C15H16N2O3S B2802881 Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate CAS No. 312914-23-1](/img/structure/B2802881.png)
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazole compounds can be synthesized from available starting materials like ethyl 2-amino-4-methylthiazole-5-carboxylate by routine methods . The new compounds are often tested for their antimicrobial activity .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazole compounds can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point similar to that of pyridine and pyrimidine .Scientific Research Applications
- Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It could potentially serve as a novel antimicrobial agent in pharmaceuticals or disinfectants .
- The compound’s unique structure makes it an interesting target for medicinal chemistry studies. Scientists explore its interactions with biological receptors, enzymes, and cellular pathways. Potential applications include drug design and optimization .
- Researchers employ this compound in biochemical assays to study enzyme inhibition, protein-ligand interactions, and metabolic pathways. Its thiazole ring and amide group contribute to its versatility in these assays .
- Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate serves as a building block in organic synthesis. Chemists use it to create more complex molecules by functionalizing its various reactive sites. Its synthetic accessibility makes it valuable in drug discovery and material science .
- The compound’s thiazole moiety can be incorporated into polymers, coatings, or materials. Researchers explore its potential in designing novel materials with specific properties, such as conductivity, fluorescence, or mechanical strength .
- Thiazole derivatives contribute to the aroma and flavor of foods. Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate might play a role in enhancing or modifying food flavors. Investigating its sensory impact could lead to applications in the food industry .
Antimicrobial Activity
Medicinal Chemistry
Biochemical Assays
Organic Synthesis
Materials Science
Food Chemistry and Flavor Compounds
Mechanism of Action
Target of Action
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, interaction with cell receptors, or disruption of cell membrane integrity . The specific mode of action would depend on the compound’s specific targets and the nature of its interaction with these targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of many chemical compounds .
Future Directions
properties
IUPAC Name |
ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHYSHACEWOXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate |
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